molecular formula C21H17NO2S2 B2709675 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide CAS No. 1797620-72-4

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide

Cat. No. B2709675
CAS RN: 1797620-72-4
M. Wt: 379.49
InChI Key: RLKRXGIXJHQUBS-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . It forms the basis for a wide range of compounds, including those used in medicinal chemistry to improve advanced compounds with a variety of biological effects .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including condensation reactions . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical And Chemical Properties Analysis

Thiophene and its derivatives have a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Fluorescence Properties and Synthesis

A study on novel 1,8-naphthalimide derivatives containing a thiophene ring highlighted the significance of such structures in developing materials with enhanced fluorescence properties. These derivatives exhibit varying emission spectra, suggesting their potential in optoelectronic applications and fluorescent probes (Jin Zhengneng et al., 2013).

DNA Interaction and Anticancer Potential

Another research focused on Schiff base ligands derived from 2,6-diaminopyridine, which were used to synthesize metal complexes. These complexes showed DNA binding activity, indicating their potential as drug candidates, particularly in anticancer therapies (Baris Kurt et al., 2020).

Chemical Sensing and Molecular Logic Gates

A naphthalene-thiophene hybrid molecule was synthesized and demonstrated to function as a molecular AND type binary logic gate, responsive to Zn2+ and OAc- ions. This suggests applications in chemical sensing and computing at a molecular level (Debasis Karak et al., 2013).

Chemoselectivity in Synthesis

Research on chemoselective synthesis of thioaurones and hydroxy ketones highlighted the versatility of thiophene-containing compounds in organic synthesis. Such studies pave the way for the development of novel synthetic routes and materials (T. K. Pradhan et al., 2005).

Anticonvulsant Activity

A study on semicarbazones based on 1,3,4-oxadiazoles, which are structurally related to the compound , explored their anticonvulsant activity. This underscores the potential of such molecules in pharmaceutical applications, particularly in the treatment of epilepsy (H. Rajak et al., 2010).

Mechanism of Action

While the specific mechanism of action for “N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide” is not available, thiophene-based analogs often exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this field is likely to continue exploring the synthesis of new thiophene derivatives and their potential applications.

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S2/c23-20(15-10-11-25-13-15)19-9-8-16(26-19)12-22-21(24)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,13,20,23H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKRXGIXJHQUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide

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